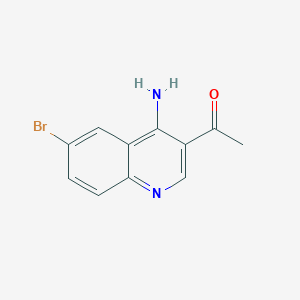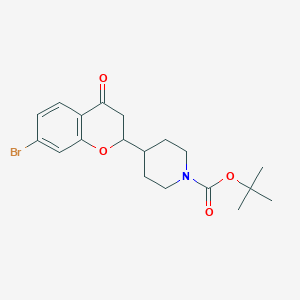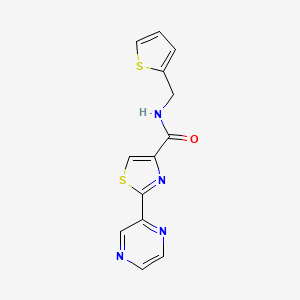![molecular formula C22H18N2OS B2747401 N-phenyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide CAS No. 536702-59-7](/img/structure/B2747401.png)
N-phenyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-phenyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide” is a compound that has been studied for its potential antiviral properties . It is a derivative of indole, a common nitrogen-based heterocyclic scaffold .
Synthesis Analysis
The synthesis of this compound involves the design and preparation of a series of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives . The exact synthesis process is not detailed in the available literature.Scientific Research Applications
Synthesis and Characterization
- Antimicrobial Studies : Sulfanilamide derivatives, including structures related to N-phenyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide, were synthesized and characterized for their antimicrobial activities. These compounds, despite showing no significant antibacterial activity with the introduction of the benzene ring to the CO-NH group or SO2-NH moiety, contribute to the understanding of structure-activity relationships in drug design (Lahtinen et al., 2014).
Drug Design and Synthesis
- Glutaminase Inhibitors : BPTES analogs, related to the chemical class of this compound, were synthesized and evaluated as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). This research is crucial for developing therapeutics targeting cancer metabolism (Shukla et al., 2012).
Computational Studies
- Vibrational Spectroscopic Signatures : Computational approaches, including density functional theory, were applied to characterize the molecular structure and vibrational signatures of molecules related to this compound. These studies provide insights into the stereo-electronic interactions and stability of such compounds, which are essential for drug design and development (Mary et al., 2022).
Antimicrobial and Antifungal Activities
- Novel Thiazole Derivatives : A series of compounds incorporating sulfamoyl moiety demonstrated promising antimicrobial and antifungal activities. Research in this direction helps in the development of new antimicrobial agents to combat resistant strains of bacteria and fungi (Darwish et al., 2014).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives have been found to inhibit viral replication by incorporating into the nascent viral rna, inducing the termination or reduction of rna synthesis .
Biochemical Pathways
Indole derivatives have been found to affect a broad range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
It’s known that nucleoside analogues, which this compound could be considered as, must be metabolized to become 5′-triphosphate molecules after entering the host cell to be active .
Result of Action
Indole derivatives have been found to have a wide range of effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
properties
IUPAC Name |
N-phenyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2OS/c25-20(23-17-11-5-2-6-12-17)15-26-22-18-13-7-8-14-19(18)24-21(22)16-9-3-1-4-10-16/h1-14,24H,15H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFFFJYTCBPKIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-[4-(1,3-thiazol-2-yloxy)benzamido]piperidine-1-carboxylate](/img/structure/B2747320.png)
![2-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzonitrile](/img/structure/B2747321.png)
![N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methylacetohydrazide](/img/structure/B2747322.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2747325.png)



![2-((6-Ethyl-2-isopropylthieno[2,3-d]pyrimidin-4-yl)amino)-4-(methylthio)butanoic acid](/img/structure/B2747331.png)
![1-(4-Phenylpiperazin-1-yl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2747332.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(o-tolyloxy)acetamide](/img/structure/B2747335.png)
![(2Z)-7-(diethylamino)-2-[(2,5-difluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2747337.png)

![2-(4,4-Difluoropiperidin-1-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2747339.png)
